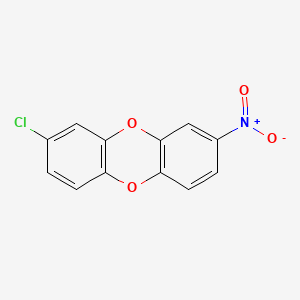
Dibenzo(b,e)(1,4)dioxin, 2-chloro-8-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo(b,e)(1,4)dioxin, 2-chloro-8-nitro- is a polycyclic heterocyclic organic compound. It consists of two benzene rings connected by a 1,4-dioxin ring, with a chlorine atom at the 2-position and a nitro group at the 8-position. This compound is part of the dibenzodioxin family, which includes various derivatives with different substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(b,e)(1,4)dioxin, 2-chloro-8-nitro- typically involves the chlorination and nitration of dibenzo-p-dioxin. The process begins with the chlorination of dibenzo-p-dioxin using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 2-chlorodibenzo-p-dioxin is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 8-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Dibenzo(b,e)(1,4)dioxin, 2-chloro-8-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Hydroxyl or alkyl-substituted dibenzodioxins.
Aplicaciones Científicas De Investigación
Dibenzo(b,e)(1,4)dioxin, 2-chloro-8-nitro- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the behavior of similar toxic compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dibenzo(b,e)(1,4)dioxin, 2-chloro-8-nitro- involves its interaction with cellular components. The compound can bind to specific receptors, such as the aryl hydrocarbon receptor (AhR), leading to changes in gene expression. This interaction can result in various biological effects, including alterations in cell growth and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo(b,e)(1,4)dioxin: The parent compound without chlorine and nitro substituents.
2-Chlorodibenzo-p-dioxin: Lacks the nitro group.
8-Nitrodibenzo-p-dioxin: Lacks the chlorine atom.
Uniqueness
Dibenzo(b,e)(1,4)dioxin, 2-chloro-8-nitro- is unique due to the presence of both chlorine and nitro groups, which influence its chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for studying the effects of halogenation and nitration on the properties of dibenzodioxins.
Propiedades
Número CAS |
101126-64-1 |
|---|---|
Fórmula molecular |
C12H6ClNO4 |
Peso molecular |
263.63 g/mol |
Nombre IUPAC |
2-chloro-8-nitrodibenzo-p-dioxin |
InChI |
InChI=1S/C12H6ClNO4/c13-7-1-3-9-11(5-7)18-12-6-8(14(15)16)2-4-10(12)17-9/h1-6H |
Clave InChI |
VZIBZXBMTCZVMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])OC3=C(O2)C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



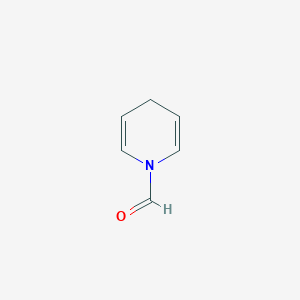

![2,2'-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane)](/img/structure/B14338281.png)
![1-Methyl-6-(prop-1-en-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14338282.png)
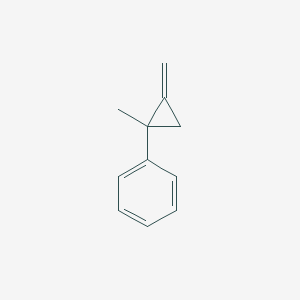

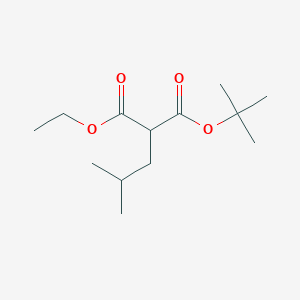
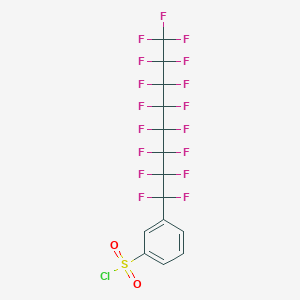

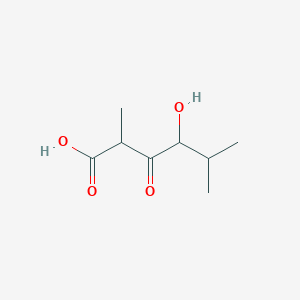
![2-Ethyl[1,3]thiazolo[4,5-c]pyridine](/img/structure/B14338313.png)

![{[(Butyltellanyl)methoxy]methyl}benzene](/img/structure/B14338331.png)
